molecular formula C9H14BN5O3 B1487031 9-(4-Dihydroxyborylbutyl)guanine CAS No. 173480-72-3

9-(4-Dihydroxyborylbutyl)guanine

Cat. No. B1487031
Key on ui cas rn: 173480-72-3
M. Wt: 251.05 g/mol
InChI Key: WQUBCKBQNIDMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05643893

Procedure details

The compound prepared in Example 3, 2-amino-6-chloro-9-(4-dihydroxyborylbutyl)purine, (0.5 g, 1.85 mmol) was added to aqueous HCl (5 mL, 2N), and the reaction mixture was heated to reflux for 5 hours. After cooling to room temperature, aqueous NaOH (10%) was added to neutralize the reaction mixture to pH 7. Water was evaporated under high vacuum, and methanol was added to the residue to remove the unreacted starting material. The remaining solid was washed with water (3×20 mL), then stirred in water overnight. After filtration, the product was air-dried for 2 days. Yield 81%; Wt. 0.38 g; mp 202°-205° C.; 1H NMR (DMSO-d6) 0.55-0.68 (t, B CH2), 1.20-1.32 (m, B CH2 CH2), 1.62-1.75 (m, B CH2 CH2 CH2), 3.88-3.98 (t, CH2 CH2 N), 6.33-6.50 (s, H2N C2 guanine), 7.40-7.45 (s, (HO)2 B), 7.68-7.71 (s, H C8 guanine), 10.47-10.53 (H N3 guanine). Electrospray Mass Spectrum (MH)+ (low resolution); Calcd. 252.12 (C9H14O3N5B); Found 252.10 (79 ppm).
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-6-chloro-9-(4-dihydroxyborylbutyl)purine
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][CH2:12][CH2:13][CH2:14][B:15]([OH:17])[OH:16])=[C:4](Cl)[N:3]=1.Cl.[OH-:20].[Na+]>>[OH:16][B:15]([OH:17])[CH2:14][CH2:13][CH2:12][CH2:11][N:8]1[CH:7]=[N:6][C:5]2[C:4](=[O:20])[NH:3][C:2]([NH2:1])=[N:10][C:9]1=2 |f:2.3|

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C2N=CN(C2=N1)CCCCB(O)O)Cl
Name
2-amino-6-chloro-9-(4-dihydroxyborylbutyl)purine
Quantity
0.5 g
Type
reactant
Smiles
NC1=NC(=C2N=CN(C2=N1)CCCCB(O)O)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred in water overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Water was evaporated under high vacuum, and methanol
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
to remove the
WASH
Type
WASH
Details
The remaining solid was washed with water (3×20 mL)
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the product was air-dried for 2 days
Duration
2 d

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OB(CCCCN1C=2N=C(NC(C2N=C1)=O)N)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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